molecular formula C10H12ClNO B048326 2-chloro-N-(2,3-dimethylphenyl)acetamide CAS No. 2564-07-0

2-chloro-N-(2,3-dimethylphenyl)acetamide

Cat. No. B048326
CAS RN: 2564-07-0
M. Wt: 197.66 g/mol
InChI Key: UAXPAYVQIXNSHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide involves specific chemical reactions and conditions tailored to produce this compound with high purity. Studies have detailed synthesis methods involving the reaction of appropriate precursors under controlled conditions to yield the desired acetamide derivatives (Gowda et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2,3-dimethylphenyl)acetamide has been determined through techniques such as X-ray crystallography, revealing specific bond angles, lengths, and conformational details. The N—H bond conformation and intermolecular hydrogen bonding play a significant role in the crystal packing and stability of the compound (Gowda et al., 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its functional groups. The acetamide moiety and the chloro and methyl substituents on the aromatic ring influence its reactivity towards nucleophilic and electrophilic agents. The presence of the N—H bond and the chlorine atom allows for specific interactions and reactions to occur, leading to the formation of chains through N—H⋯O and C—H⋯O hydrogen bonding (Gowda et al., 2007).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : “2-chloro-N-(2,3-dimethylphenyl)acetamide” is used as a nonsteroidal anti-inflammatory drug .
  • Analytical Chemistry

    • Application : “2-chloro-N-(2,3-dimethylphenyl)acetamide” is used in the determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .
  • Pharmaceutical Manufacturing

    • Application : “2-chloro-N-(2,3-dimethylphenyl)acetamide” is used in the manufacturing of pharmaceuticals .
  • Analytical Chemistry

    • Application : “2-chloro-N-(2,3-dimethylphenyl)acetamide” is used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .
  • Herbicide Manufacturing

    • Application : “2-chloro-N-(2,3-dimethylphenyl)acetamide” is used in the manufacturing of herbicides .
  • Food and Drug Industry

    • Application : “2-chloro-N-(2,3-dimethylphenyl)acetamide” is used in the food and drug industry .

Safety And Hazards

“2-chloro-N-(2,3-dimethylphenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXPAYVQIXNSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304597
Record name 2-chloro-N-(2,3-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dimethylphenyl)acetamide

CAS RN

2564-07-0
Record name 2564-07-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(2,3-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Demchenko, OV Moskalenko… - Фармакологія та …, 2020 - pharmtox-j.org.ua
1-Bromo-3, 3-dimethylbutan-2-оne was added to mixture 1.99 g (0.01 M) of 4, 6-bis-ethylamino-[1, 3, 5] triazine-2-thiol 1 аnd 3.06 g (0.022 M) dry К2СО3 in 80 ml of ethyl acetate. …
Number of citations: 1 www.pharmtox-j.org.ua
MR Suryawanshi, AM Kanhed, VM Kulkarni… - Molecular Diversity, 2022 - Springer
In the present work, a hit molecule obtained from zinc ‘clean drug-like database’ by systematically performed computational studies was modified chemically to obtain different …
Number of citations: 3 link.springer.com
R Bhoir - Available at SSRN 4103856, 2020
Number of citations: 0

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